4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a bromo-thienyl group, a methyl group, and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde, 3-bromoaniline, and 2,4,6-trimethylpyrimidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-thiophenecarboxaldehyde and 3-bromoaniline.
Cyclization: The intermediate undergoes cyclization with 2,4,6-trimethylpyrimidine under acidic or basic conditions to form the desired pyrimidine ring.
Final Substitution: The final step involves the substitution of the pyrimidine ring with a pyrrolyl group using a suitable reagent such as pyrrole under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is evaluated for its use as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine: Lacks the methyl group at the 6-position.
4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine: Has a chloro group instead of a bromo group.
4-(3-bromo-2-thienyl)-6-methyl-2-(1H-imidazol-1-yl)pyrimidine: Contains an imidazolyl group instead of a pyrrolyl group.
Uniqueness
4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c1-9-8-11(12-10(14)4-7-18-12)16-13(15-9)17-5-2-3-6-17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMBKUYHUCYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C3=C(C=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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